molecular formula C14H11Cl2N3O B2809638 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one CAS No. 854036-08-1

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one

Cat. No.: B2809638
CAS No.: 854036-08-1
M. Wt: 308.16
InChI Key: VLKCFNLPRDDNJC-UHFFFAOYSA-N
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Description

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a chloromethyl group, a chlorophenyl group, and a methyl group attached to a pyrazolo[3,4-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors such as 4-chlorobenzaldehyde, methylhydrazine, and 2-chloropyridine under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The pyrazolo[3,4-b]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines under basic conditions.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, liver, and colon cancer cells . It is believed to exert its effects by interfering with cellular processes such as microtubule polymerization, leading to cell cycle arrest and apoptosis.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials. Its versatile reactivity makes it a valuable intermediate in the synthesis of various functional molecules.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one involves its interaction with specific molecular targets within cells. One of the primary targets is tubulin, a protein involved in microtubule formation. By binding to the colchicine site on tubulin, the compound inhibits microtubule polymerization, disrupting the mitotic spindle and leading to cell cycle arrest in the G2/M phase. This ultimately triggers apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    6-(chloromethyl)-1-phenyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one: Similar structure but lacks the 4-chlorophenyl group.

    6-(bromomethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    6-(chloromethyl)-1-(4-methylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one: Similar structure but with a 4-methylphenyl group instead of a 4-chlorophenyl group.

Uniqueness

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is unique due to the presence of both chloromethyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O/c1-8-13-12(20)6-10(7-15)17-14(13)19(18-8)11-4-2-9(16)3-5-11/h2-6H,7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKCFNLPRDDNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C=C(N2)CCl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324153
Record name 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

854036-08-1
Record name 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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